Piperidine-1,4-dicarboxamide
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Overview
Description
Piperidine-1,4-dicarboxamide is a chemical compound belonging to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of two carboxamide groups attached to the piperidine ring at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of piperidine with phosgene to form piperidine-1,4-dicarbonyl chloride, which is then treated with ammonia or primary amines to yield piperidine-1,4-dicarboxamide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of corrosion inhibitors, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of piperidine-1,4-dicarboxamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Pyridine: An aromatic heterocycle with a nitrogen atom, differing in its electronic properties and reactivity.
Dihydropyridine: A reduced form of pyridine with different pharmacological properties.
Uniqueness: Piperidine-1,4-dicarboxamide is unique due to the presence of two carboxamide groups, which impart distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-6(11)5-1-3-10(4-2-5)7(9)12/h5H,1-4H2,(H2,8,11)(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKHLYAOYDRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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